Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate
CAS No.:
Cat. No.: VC16370869
Molecular Formula: C24H31N3O4
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N3O4 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | tert-butyl N-[[4-[[4-(morpholin-4-ylmethyl)phenyl]carbamoyl]phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)25-16-18-4-8-20(9-5-18)22(28)26-21-10-6-19(7-11-21)17-27-12-14-30-15-13-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28) |
| Standard InChI Key | QBORKAUJQJSHPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The molecule comprises three primary regions:
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Tert-butyl carbamate group: A protective group commonly used in organic synthesis to shield amines during multi-step reactions. Its bulky tert-butyl moiety enhances steric hindrance, improving stability against enzymatic degradation .
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Benzyl-carbamoyl bridge: A para-substituted benzyl group connected via a carbamoyl (–NH–CO–) linkage. This spacer facilitates electronic conjugation between aromatic systems while maintaining structural rigidity.
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4-(Morpholin-4-ylmethyl)phenyl group: A phenyl ring substituted at the para position with a morpholine-methyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to solubility and hydrogen-bonding interactions .
Molecular Formula and Weight
The molecular formula is C₂₄H₂₉N₃O₄, with a molecular weight of 435.5 g/mol (calculated using PubChem’s atomic mass data ). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉N₃O₄ |
| Molecular Weight | 435.5 g/mol |
| XLogP3-AA | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectral Signatures
Hypothetical spectral data based on structural analogs include:
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.45–2.60 (m, 4H, morpholine CH₂), 3.70–3.75 (m, 4H, morpholine OCH₂), 4.40 (s, 2H, benzyl CH₂), 6.90–7.50 (m, 8H, aromatic protons) .
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IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O carbamate), 1650 cm⁻¹ (C=O carbamoyl) .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthetic route involves sequential protection, coupling, and deprotection steps:
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Benzylamine Protection: React 4-aminobenzyl alcohol with di-tert-butyl dicarbonate to form tert-butyl (4-hydroxybenzyl)carbamate.
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Carbamoyl Formation: Couple the protected benzyl alcohol with 4-(morpholin-4-ylmethyl)phenyl isocyanate using a carbodiimide reagent (e.g., EDC/HOBt) .
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Final Deprotection: Remove tert-butyl groups under acidic conditions (e.g., HCl/dioxane) if necessary.
Key Reaction Mechanisms
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Carbamate Formation: Nucleophilic attack by the benzylamine’s nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of CO₂.
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Urea Coupling: The isocyanate reacts with the hydroxyl group via a nucleophilic addition-elimination mechanism, facilitated by HOBt to suppress side reactions .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the morpholine’s polarity. It is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments, releasing morpholine and benzylamine derivatives.
Crystallography
While no crystal structure is available, analogous tert-butyl carbamates crystallize in monoclinic systems with hydrogen-bonded dimers stabilizing the lattice .
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